6-Methoxy-4-methylpyridine-3-carboxylic acid
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Overview
Description
6-Methoxy-4-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is also known by its IUPAC name, 6-methoxy-4-methylnicotinic acid . This compound is a derivative of nicotinic acid and features a methoxy group at the 6-position and a methyl group at the 4-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methylpyridine-3-carboxylic acid typically involves the functionalization of the pyridine ring. One common method is the methylation of 6-methoxynicotinic acid using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-carboxy-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-methoxy-4-methylpyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituents used.
Scientific Research Applications
6-Methoxy-4-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act on nicotinic acid receptors, modulating various biochemical pathways. The methoxy and methyl groups on the pyridine ring can influence its binding affinity and selectivity towards these targets, thereby affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridine-3-carboxylic acid: Similar structure but lacks the methoxy group.
4-Methoxypyridine-3-carboxylic acid: Similar structure but lacks the methyl group.
Nicotinic acid: The parent compound without any substituents on the pyridine ring.
Uniqueness
6-Methoxy-4-methylpyridine-3-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the pyridine ring. These substituents can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of these functional groups provides a distinct profile that can be advantageous in various applications, particularly in medicinal chemistry and drug design.
Properties
IUPAC Name |
6-methoxy-4-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBCUYWPDAPXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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